molecular formula C19H40 B14262184 5,11-Dimethylheptadecane CAS No. 136494-38-7

5,11-Dimethylheptadecane

Cat. No.: B14262184
CAS No.: 136494-38-7
M. Wt: 268.5 g/mol
InChI Key: SHRABZPQLACWEN-UHFFFAOYSA-N
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Description

5,11-Dimethylheptadecane is a long-chain hydrocarbon with the molecular formula C19H40. It is known for its role as a sex pheromone component in certain moth species, such as the hemlock looper. This compound is of interest due to its specific stereochemistry and its applications in chemical ecology and synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,11-Dimethylheptadecane can be achieved through various methods. One common approach involves the use of chiral sources such as (S)- and ®-3-hydroxy-2-methylpropanoic acid. The synthesis typically involves multiple steps, including esterification, reduction, and coupling reactions to achieve the desired stereoisomer .

Industrial Production Methods: Industrial production of this compound is less common due to its specific applications in research rather than large-scale commercial use. the principles of organic synthesis, including the use of chiral catalysts and stereoselective reactions, are employed to produce this compound in laboratory settings .

Chemical Reactions Analysis

Types of Reactions: 5,11-Dimethylheptadecane primarily undergoes reactions typical of alkanes, such as:

    Oxidation: This reaction can occur under harsh conditions, leading to the formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Although alkanes are generally resistant to reduction, specific conditions can lead to the formation of shorter-chain hydrocarbons.

    Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms, forming compounds like 5,11-dibromoheptadecane.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenation using chlorine or bromine under UV light.

Major Products Formed:

    Oxidation: Alcohols, aldehydes, carboxylic acids.

    Reduction: Shorter-chain hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

5,11-Dimethylheptadecane has several applications in scientific research:

    Chemical Ecology: It is used to study the behavior of moths and other insects, particularly in understanding pheromone communication.

    Synthetic Chemistry: The compound serves as a model for studying stereoselective synthesis and the effects of chirality on chemical reactions.

    Biological Studies: Research on the interaction between pheromones and insect receptors, contributing to pest control strategies.

    Industrial Applications: Although limited, it can be used in the development of synthetic pheromones for pest management.

Mechanism of Action

The mechanism of action of 5,11-Dimethylheptadecane involves its interaction with specific receptors on the antennae of male moths. The compound’s stereochemistry plays a crucial role in its effectiveness as a pheromone. Only certain stereoisomers elicit a response, indicating that the molecular targets are highly specific. The binding of this compound to these receptors triggers a series of neural responses, leading to the attraction of male moths to the female .

Comparison with Similar Compounds

Uniqueness: 5,11-Dimethylheptadecane is unique due to its specific stereochemistry and its role in the pheromone communication of the hemlock looper. Its effectiveness is highly dependent on its stereoisomeric form, making it a valuable compound for studying the relationship between structure and biological activity.

Properties

CAS No.

136494-38-7

Molecular Formula

C19H40

Molecular Weight

268.5 g/mol

IUPAC Name

5,11-dimethylheptadecane

InChI

InChI=1S/C19H40/c1-5-7-9-11-15-19(4)17-13-10-12-16-18(3)14-8-6-2/h18-19H,5-17H2,1-4H3

InChI Key

SHRABZPQLACWEN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)CCCCCC(C)CCCC

Origin of Product

United States

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